

Spectroscopic Profile of 4-Bromo-5-methylpicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Bromo-5-methylpicolinic acid**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, best-practice experimental protocols for obtaining these spectra are also provided. This document aims to serve as a valuable resource for the identification, characterization, and quality control of **4-Bromo-5-methylpicolinic acid** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: 4-Bromo-5-methylpyridine-2-carboxylic acid
- Molecular Formula: C₇H₆BrNO₂[\[1\]](#)
- Molecular Weight: 216.03 g/mol [\[1\]](#)
- CAS Number: 1196154-93-4[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-5-methylpicolinic acid**. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Predicted ^1H NMR Data

Table 1: Predicted ^1H Nuclear Magnetic Resonance (NMR) Chemical Shifts for **4-Bromo-5-methylpicolinic acid**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 14.0	br s	1H	-COOH
~8.60	s	1H	H-6 (Pyridine)
~8.15	s	1H	H-3 (Pyridine)
~2.45	s	3H	-CH ₃

Note: The spectrum is predicted in a solvent like DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Chemical Shifts for **4-Bromo-5-methylpicolinic acid**.

Chemical Shift (δ) ppm	Assignment
~166.5	-COOH
~151.0	C-2 (Pyridine)
~149.5	C-6 (Pyridine)
~140.0	C-4 (Pyridine)
~135.0	C-5 (Pyridine)
~125.0	C-3 (Pyridine)
~18.0	-CH ₃

Note: The spectrum is predicted in a solvent like DMSO-d₆.

Predicted IR Data

Table 3: Predicted Infrared (IR) Absorption Bands for **4-Bromo-5-methylpicolinic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1450	Medium	C=C and C=N stretching (Pyridine ring)
~1300	Medium	C-O stretch
~1050	Medium	C-Br stretch
~850	Strong	C-H out-of-plane bend (Aromatic)

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Bromo-5-methylpicolinic acid**.

m/z	Predicted Fragment Ion	Description
215/217	$[\text{C}_7\text{H}_6\text{BrNO}_2]^+$	Molecular ion peak (M^+ , bromine isotopes)
198/200	$[\text{C}_7\text{H}_5\text{BrNO}]^+$	Loss of OH
171/173	$[\text{C}_6\text{H}_5\text{BrN}]^+$	Loss of COOH
92	$[\text{C}_5\text{H}_4\text{N-CH}_3]^+$	Loss of Br and COOH
77	$[\text{C}_5\text{H}_5\text{N}]^+$	Loss of Br, COOH, and CH_3

Note: Predictions are for an electron ionization (EI) source. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately 1:1 ratio) will result in double peaks for bromine-containing fragments.

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for **4-Bromo-5-methylpicolinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Bromo-5-methylpicolinic acid** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Cap the NMR tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Spectral Width: -2 to 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Spectral Width: -10 to 200 ppm.
- Acquisition Time: 2 seconds.
- Relaxation Delay: 5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Place a small amount of solid **4-Bromo-5-methylpicolinic acid** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: $4000 - 400 \text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

- Prepare a stock solution of **4-Bromo-5-methylpicolinic acid** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water (50:50).
- Dilute the stock solution to a final concentration of approximately 1-10 μ g/mL with the same solvent system.
- A small amount of formic acid or ammonium hydroxide can be added to the final solution to promote protonation ($[\text{M}+\text{H}]^+$) or deprotonation ($[\text{M}-\text{H}]^-$), respectively.

Mass Spectrum Acquisition (Positive Ion Mode ESI):

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (N_2): Flow rate appropriate for the instrument.
- Drying Gas (N_2): Flow rate and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).
- Mass Range: m/z 50 - 500.
- Fragmentation (for MS/MS): If fragmentation data is desired, select the molecular ion peak ($[\text{M}+\text{H}]^+$) and apply a suitable collision energy.

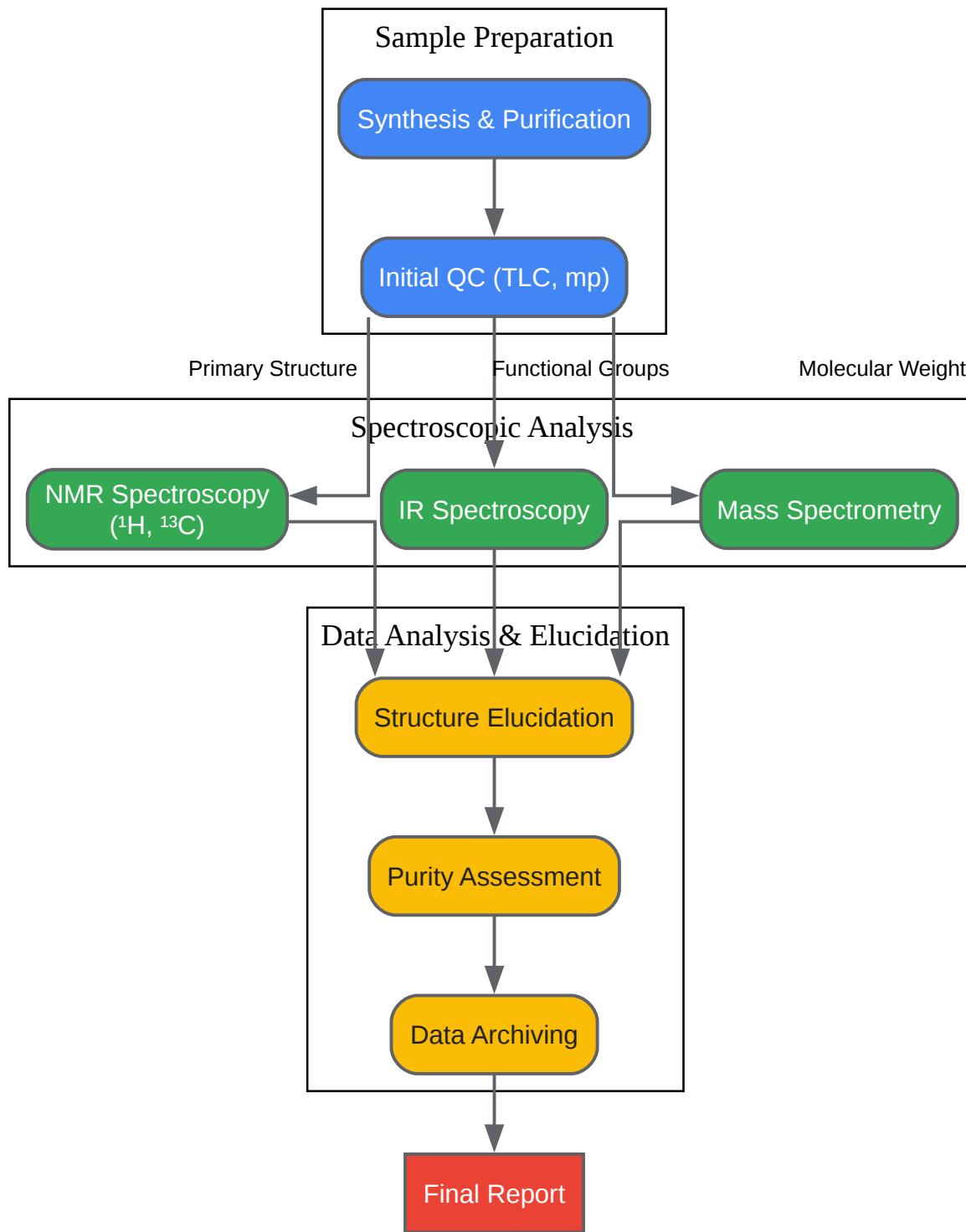
Data Processing:

- The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
- Identify the molecular ion peak and any significant fragment ions.

- Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like **4-Bromo-5-methylpicolinic acid**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 1196154-93-4|4-Bromo-5-methylpicolinic acid|BLD Pharm [bldpharm.com]
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